molecular formula C18H23NO3S B3207556 N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide CAS No. 1043690-02-3

N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide

Cat. No.: B3207556
CAS No.: 1043690-02-3
M. Wt: 333.4 g/mol
InChI Key: ZAEIBVTXFPSHKP-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is an organic compound with a complex structure. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a benzene ring substituted with benzyl, ethyl, methoxy, and dimethyl groups, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Derivative: The starting material, 4-methoxy-2,3-dimethylbenzene, undergoes electrophilic aromatic substitution to introduce the benzyl and ethyl groups.

    Sulfonamide Formation: The intermediate product is then reacted with sulfonyl chloride under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of new functional groups on the benzene ring.

Scientific Research Applications

N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, leading to antibacterial effects. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-ethyl-4-methoxybenzene-1-sulfonamide
  • N-benzyl-N-ethyl-2,3-dimethylbenzene-1-sulfonamide
  • N-benzyl-N-ethyl-4-methoxy-2-methylbenzene-1-sulfonamide

Uniqueness

N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and dimethyl groups, along with the sulfonamide functionality, provides a distinct profile compared to other similar compounds.

Properties

IUPAC Name

N-benzyl-N-ethyl-4-methoxy-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-5-19(13-16-9-7-6-8-10-16)23(20,21)18-12-11-17(22-4)14(2)15(18)3/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEIBVTXFPSHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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